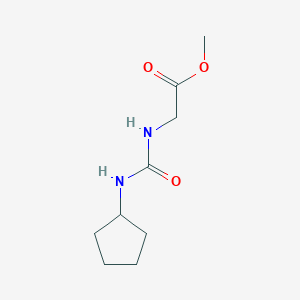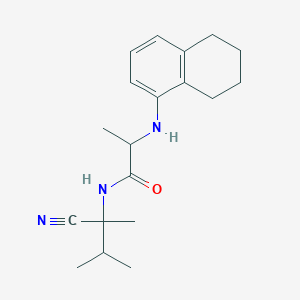![molecular formula C12H16N4O B2953965 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 132611-56-4](/img/structure/B2953965.png)
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a biochemical used for proteomics research . It has a molecular formula of C12H16N4O and a molecular weight of 232.28 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, such as its melting point, boiling point, solubility, and stability, were not found in the search results. Its molecular weight is 232.28 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one” has been identified as a valuable compound in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions. For instance, it can participate in cycloaddition reactions to form mesoionic triazolones, which are compounds with significant potential in developing pharmaceuticals and agrochemicals .
Drug Discovery
In the field of drug discovery, this compound’s distinctive molecular framework makes it a candidate for the synthesis of novel therapeutic agents. It can serve as a scaffold for building compounds with potential biological activity, such as enzyme inhibitors or receptor modulators .
Polymer Chemistry
The applications in polymer chemistry are promising due to the compound’s ability to act as a monomer or a cross-linking agent. Its incorporation into polymers could result in materials with unique properties, such as enhanced durability or specific interaction capabilities with other biological or chemical substances .
Supramolecular Chemistry
Supramolecular chemistry explores the interactions between molecules to create larger, complex structures. “2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one” can potentially be used to design and synthesize novel supramolecular architectures due to its ability to form stable, non-covalent bonds with other molecules .
Bioconjugation
This compound may find applications in bioconjugation, where it could be used to link biomolecules to other chemical entities. This is particularly useful in the development of targeted drug delivery systems, where the compound could be used to attach therapeutic agents to antibodies or other targeting molecules .
Chemical Biology
In chemical biology, the compound’s potential lies in its ability to modulate biological processes. It could be used to study enzyme mechanisms, signal transduction pathways, or cellular transport phenomena. Its versatility in chemical reactions makes it a valuable tool for probing complex biological systems .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-11-14-12(6-8-13-9-7-12)15-16(11)10-4-2-1-3-5-10/h1-5,13,15H,6-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGQABRIJWLZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)N(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)




![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)





![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)
![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2953904.png)